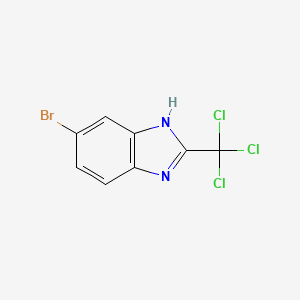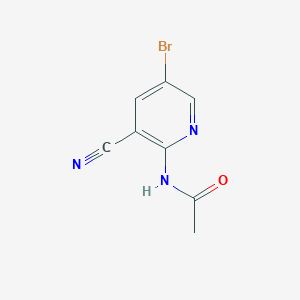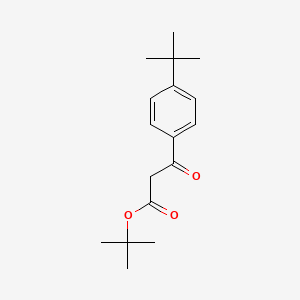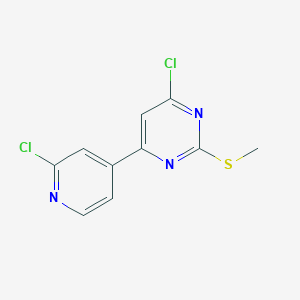
1-(Benzyloxy)-3-Fluor-2-nitrobenzol
Übersicht
Beschreibung
1-(Benzyloxy)-3-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C13H10FNO3 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzyloxy)-3-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-3-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
1-(Benzyloxy)-3-Fluor-2-nitrobenzol: ist ein wertvolles synthetisches Zwischenprodukt in der organischen Chemie. Seine geschützte Hydroxylgruppe (Benzyloxy) und das strategisch platzierte Fluoratom machen es zu einem vielseitigen Baustein für die Synthese verschiedener pharmazeutischer Verbindungen. Es ist besonders nützlich bei der Herstellung von Analoga potenter und selektiver Dipeptidylpeptidase IV- und Carboanhydrase-Inhibitoren, die bei der Behandlung von Diabetes bzw. Glaukom von Bedeutung sind .
Materialwissenschaften
In den Materialwissenschaften wird diese Verbindung bei der Synthese von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt. So kann sie beispielsweise in Polymere eingearbeitet werden, um deren thermische Stabilität zu verbessern, oder zur Herstellung neuartiger Beschichtungen mit verbesserter Beständigkeit gegenüber Umwelteinflüssen verwendet werden .
Chemische Synthese
This compound: dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Es wird in mehrstufigen Synthesewegen eingesetzt, um Moleküle mit präzisen Strukturkonfigurationen zu erstellen, die für die Entwicklung neuer chemischer Entitäten mit gewünschten Eigenschaften unerlässlich sind .
Landwirtschaft
Im Agrarbereich könnten Derivate dieser Verbindung zur Entwicklung neuer Pestizide oder Herbizide untersucht werden. Die Nitrogruppe und der Benzyloxy-Rest können so modifiziert werden, dass sie bestimmte Schädlinge oder Unkräuter angreifen, was möglicherweise zu effektiveren Pflanzenschutzlösungen führt .
Umweltwissenschaften
Derivate dieser Verbindung könnten für Umweltanwendungen untersucht werden, wie z. B. die Entfernung von Schadstoffen aus Wasser oder Boden. Ihre chemische Struktur könnte so angepasst werden, dass sie bestimmte Schadstoffe bindet und neutralisiert, was die Umwelt sanierungsmaßnahmen unterstützt .
Analytische Chemie
In der analytischen Chemie kann This compound ein Vorläufer für die Entwicklung analytischer Reagenzien sein. Diese Reagenzien können so konzipiert werden, dass sie mit bestimmten Analyten reagieren, was zu Farbänderungen oder Fluoreszenz führt, die den Nachweis und die Quantifizierung verschiedener Substanzen ermöglichen .
Biochemie
Die Verbindung ist auch in der Biochemie für die Modifizierung von Biomolekülen relevant. Sie kann verwendet werden, um schützende Gruppen in Peptide oder Nukleotide während der Synthese biologisch aktiver Moleküle einzuführen, was für die Untersuchung biologischer Prozesse und die Medikamentenentwicklung entscheidend ist .
Nanotechnologie
Schließlich könnte This compound in der Nanotechnologie verwendet werden, um die Oberflächeneigenschaften von Nanopartikeln zu modifizieren. Diese Modifikation kann die Löslichkeit, Stabilität und Reaktivität von Nanopartikeln verbessern und ihre Anwendungen in Medizin, Elektronik und Katalyse erweitern .
Eigenschaften
IUPAC Name |
1-fluoro-2-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVIQNJOSOYTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728061 | |
| Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920284-79-3 | |
| Record name | 1-(Benzyloxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,4'-Bis(5'-(hexylthio)-[2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B1509986.png)

![6-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B1509988.png)
